(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
The compound (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple chiral centers, making it an interesting subject for research in stereochemistry and its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: This step typically involves a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sugar Moiety: The sugar moiety, which includes the trihydroxy and methylsulfanyl groups, is introduced through glycosylation reactions.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the sugar moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution could yield hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. It is likely to interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its multiple chiral centers and the presence of both a pyrrolidine ring and a sugar moiety. This combination of features makes it a valuable compound for studying stereochemistry and its effects on biological activity.
Properties
CAS No. |
38740-71-5 |
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Molecular Formula |
C19H36Cl2N2O5S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11-,12+,13-,14+,15-,16-,17-,19-;/m1./s1 |
InChI Key |
YQEJFKZIXMSIBY-APALSABDSA-N |
Isomeric SMILES |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
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